(4-Cyclopropylpyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C₉H₁₂N₂. It is characterized by a pyridine ring substituted with a cyclopropyl group at the 4-position and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyridin-2-yl)methanamine typically involves the reduction of pyridin-2-yl-methylamine derivatives. One common method is the reductive amination of cyanohydrins . This process involves the reaction of a pyridine derivative with a reducing agent under controlled conditions to yield the desired methanamine compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Cyclopropylpyridin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical compounds due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring.
Pyridin-2-yl-methanone: Oxidized form of pyridin-2-yl-methanamine.
Uniqueness
(4-Cyclopropylpyridin-2-yl)methanamine is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-cyclopropylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNLBVMWZWZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.